N-Methyl-2-Methoxy-3,6-Dichlorobenzamide

Description

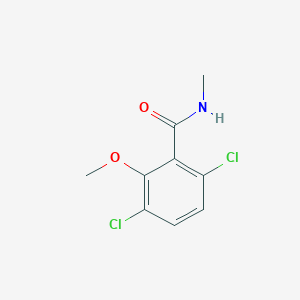

N-Methyl-2-Methoxy-3,6-Dichlorobenzamide is a benzamide derivative characterized by a methoxy group at position 2, chlorine atoms at positions 3 and 6, and a methyl-substituted amide moiety. Its synthesis likely involves the reaction of 3,6-dichloro-2-methoxybenzoic acid with methylamine or via amidation of the corresponding acyl chloride . Substitutions on the benzamide core significantly influence its physicochemical and biological properties, as seen in analogues like 2,6-dichlorobenzamide (BAM) and Alda-1 .

Properties

Molecular Formula |

C9H9Cl2NO2 |

|---|---|

Molecular Weight |

234.08 g/mol |

IUPAC Name |

3,6-dichloro-2-methoxy-N-methylbenzamide |

InChI |

InChI=1S/C9H9Cl2NO2/c1-12-9(13)7-5(10)3-4-6(11)8(7)14-2/h3-4H,1-2H3,(H,12,13) |

InChI Key |

ZMOSZHLXJKMIOE-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=C(C=CC(=C1OC)Cl)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

Physicochemical Properties

- Lipophilicity : The methoxy and methylamide groups in N-Methyl-2-Methoxy-3,6-Dichlorobenzamide increase lipophilicity compared to BAM (LogP ~1.5), enhancing membrane permeability. The N-bromo analogue has LogP 2.23, suggesting halogenation further elevates hydrophobicity .

- Solubility : BAM’s high water solubility (due to lack of methoxy/methyl groups) contrasts with the target compound’s lower solubility, impacting environmental mobility .

- Thermal Stability: 2-Amino-6-chloro-N-methylbenzamide exhibits a defined melting point (mp) and hydrogen-bonded crystal structure, whereas methoxy-substituted benzamides may show varied stability due to steric effects .

Data Tables

Table 1: Key Physicochemical Comparisons

| Property | This compound | 2,6-Dichlorobenzamide (BAM) | 3,6-Dichloro-2-methoxybenzoic acid |

|---|---|---|---|

| Molecular Weight | ~264.5 g/mol | 190.0 g/mol | 221.0 g/mol |

| LogP | ~2.5 (estimated) | ~1.5 | ~2.0 |

| Water Solubility | Low | High | Moderate |

| Primary Application | Agrochemical/Pharma intermediate | Herbicide metabolite | Herbicide precursor (Dicamba) |

Table 2: Environmental Persistence

| Compound | Degradation Pathway | Half-Life in Soil |

|---|---|---|

| BAM | Microbial hydrolysis (nitrilase-3) | >100 days |

| Dichlobenil (BAM parent) | Hydrolysis → BAM | 30–60 days |

| Target Compound | Likely microbial dechlorination/oxidation | Not reported |

Research Findings

Structural Flexibility : Methoxy and chloro substituents at positions 2, 3, and 6 enhance herbicidal activity but may increase environmental persistence compared to simpler benzamides like BAM .

Therapeutic Potential: Dichlorobenzamide derivatives (e.g., Alda-1) demonstrate isozyme-specific bioactivity, suggesting avenues for drug design .

Synthetic Challenges : Bromination or methylation of the amide nitrogen alters reactivity and purification requirements, as seen in N-bromo analogues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.